Iopamidol EP Impurity G
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Overview
Description
Iopamidol EP Impurity G: . It is an impurity found in the pharmaceutical compound Iopamidol, which is used as a nonionic, water-soluble radiographic contrast medium. This impurity is significant in the quality control and analysis of Iopamidol to ensure its safety and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Iopamidol EP Impurity G involves multiple steps, starting with the iodination of benzene derivatives. The key steps include:
Iodination: Introduction of iodine atoms to the benzene ring.
Amidation: Formation of amide bonds through reactions with amines.
Hydroxylation: Introduction of hydroxyl groups to the molecule.
Industrial Production Methods: Industrial production of Iopamidol and its impurities involves controlled chemical reactions under specific conditions to ensure high purity and yield. The process typically includes:
Refluxing: Heating the reaction mixture under reflux to maintain a constant temperature.
Chromatographic Purification: Using chromatography techniques to separate and purify the desired compound from impurities.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Iopamidol EP Impurity G can undergo oxidation reactions, where it loses electrons and increases its oxidation state.
Reduction: It can also undergo reduction reactions, where it gains electrons and decreases its oxidation state.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Solvents: Water, methanol, and acetonitrile are commonly used solvents in these reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
Chemistry: Iopamidol EP Impurity G is used in analytical chemistry for the development and validation of analytical methods to detect and quantify impurities in pharmaceutical formulations.
Biology: In biological research, it is used to study the metabolism and excretion of radiographic contrast agents in the body.
Medicine: The compound is significant in the quality control of Iopamidol, ensuring that the radiographic contrast medium is safe for use in medical imaging procedures.
Industry: In the pharmaceutical industry, it is used in the development and manufacturing of radiographic contrast agents, ensuring compliance with regulatory standards .
Mechanism of Action
The mechanism of action of Iopamidol EP Impurity G is not well-documented, as it is primarily an impurity rather than an active pharmaceutical ingredient. its presence in Iopamidol formulations can affect the overall safety and efficacy of the contrast medium. The molecular targets and pathways involved are related to its chemical structure and interactions with biological molecules .
Comparison with Similar Compounds
Iopamidol Impurity A:
Iopamidol Impurity D:
Uniqueness: Iopamidol EP Impurity G is unique due to its specific chemical structure, which includes multiple hydroxyl groups and iodine atoms. This structure influences its chemical reactivity and interactions with other molecules, making it distinct from other impurities in Iopamidol .
Properties
Molecular Formula |
C17H22I3N3O8 |
---|---|
Molecular Weight |
777.1 g/mol |
IUPAC Name |
3-N-(1,3-dihydroxypropan-2-yl)-1-N-(2,3-dihydroxypropyl)-5-[[(2S)-2-hydroxypropanoyl]amino]-2,4,6-triiodobenzene-1,3-dicarboxamide |
InChI |
InChI=1S/C17H22I3N3O8/c1-6(27)15(29)23-14-12(19)9(16(30)21-2-8(28)5-26)11(18)10(13(14)20)17(31)22-7(3-24)4-25/h6-8,24-28H,2-5H2,1H3,(H,21,30)(H,22,31)(H,23,29)/t6-,8?/m0/s1 |
InChI Key |
QHJLLNBHYBVXAU-UUEFVBAFSA-N |
Isomeric SMILES |
C[C@@H](C(=O)NC1=C(C(=C(C(=C1I)C(=O)NC(CO)CO)I)C(=O)NCC(CO)O)I)O |
Canonical SMILES |
CC(C(=O)NC1=C(C(=C(C(=C1I)C(=O)NC(CO)CO)I)C(=O)NCC(CO)O)I)O |
Origin of Product |
United States |
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